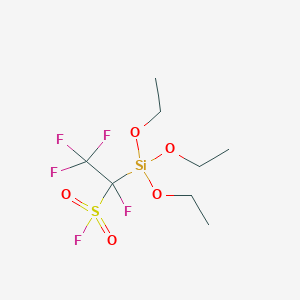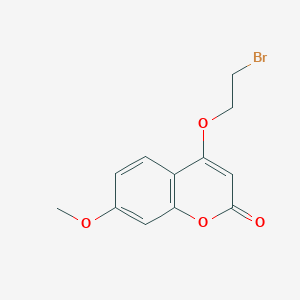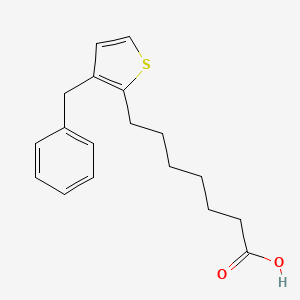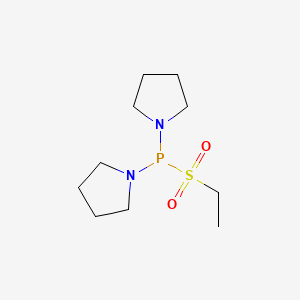![molecular formula C10H9N3S B12538194 2-[(2-Aminophenyl)sulfanyl]butanedinitrile CAS No. 668984-57-4](/img/structure/B12538194.png)
2-[(2-Aminophenyl)sulfanyl]butanedinitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2-Aminophenyl)sulfanyl]butanedinitrile is a chemical compound with the molecular formula C18H16N6S2. It is known for its role as a selective inhibitor of mitogen-activated protein kinase kinase (MEK), which is involved in various cellular processes, including cell division and differentiation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Aminophenyl)sulfanyl]butanedinitrile typically involves the reaction of 2-aminothiophenol with succinonitrile under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions
2-[(2-Aminophenyl)sulfanyl]butanedinitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: The amino and sulfanyl groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Primary and secondary amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
2-[(2-Aminophenyl)sulfanyl]butanedinitrile has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies involving cell signaling pathways, particularly those involving MEK.
Medicine: Investigated for its potential therapeutic effects in cancer treatment due to its ability to inhibit MEK.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
2-[(2-Aminophenyl)sulfanyl]butanedinitrile exerts its effects by inhibiting the activity of MEK1 and MEK2. This inhibition prevents the phosphorylation and activation of extracellular signal-regulated kinases (ERK), which are involved in cell proliferation and survival. By blocking this pathway, the compound can induce apoptosis and inhibit tumor growth .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
U0126: Another MEK inhibitor with a similar structure and mechanism of action.
PD0325901: A potent and selective MEK inhibitor used in cancer research.
Trametinib: A clinically approved MEK inhibitor for the treatment of melanoma.
Uniqueness
2-[(2-Aminophenyl)sulfanyl]butanedinitrile is unique due to its specific chemical structure, which allows for selective inhibition of MEK1 and MEK2. This selectivity makes it a valuable tool in research and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
668984-57-4 |
|---|---|
Molekularformel |
C10H9N3S |
Molekulargewicht |
203.27 g/mol |
IUPAC-Name |
2-(2-aminophenyl)sulfanylbutanedinitrile |
InChI |
InChI=1S/C10H9N3S/c11-6-5-8(7-12)14-10-4-2-1-3-9(10)13/h1-4,8H,5,13H2 |
InChI-Schlüssel |
PYJACIPRZHRVMA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)N)SC(CC#N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[Ethyl(2,2,2-trifluoroethyl)amino]-2-(trifluoromethyl)benzonitrile](/img/structure/B12538121.png)

![Urea, [(hexylamino)[(2-phenylethyl)amino]methylene]phenyl-](/img/structure/B12538128.png)

![2-Bromo-1-[4'-(decyloxy)[1,1'-biphenyl]-4-yl]-4-methylpentan-1-one](/img/structure/B12538147.png)







![7-Methyl-5-phenylquinolino[4,3-b][1,5]benzothiazepin-6-one](/img/structure/B12538203.png)
